molecular formula C21H22N2O3 B5035477 N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide

N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide

Cat. No. B5035477
M. Wt: 350.4 g/mol
InChI Key: BBWJINVPLYJANL-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of acrylamides, which are known to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C. It has also been shown to modulate the activity of certain receptors, such as the GABA-A receptor. These mechanisms of action may contribute to the observed biological activities of this compound.
Biochemical and Physiological Effects:
N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide has been shown to exhibit diverse biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungal and bacterial strains, and modulate the activity of certain enzymes and receptors. In addition, it has been shown to exhibit neuroprotective and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide in lab experiments is its reproducible synthesis method. In addition, this compound exhibits diverse biological activities, making it a potential candidate for drug development. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, fungal infections, and bacterial infections. Another direction is to elucidate its mechanism of action and identify its molecular targets. Furthermore, the development of analogs of this compound may lead to the discovery of more potent and selective compounds with diverse biological activities.

Synthesis Methods

The synthesis of N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide involves the reaction of cyclohexyl isocyanate with 3-nitrobenzaldehyde, followed by the reaction of the resulting intermediate with phenylacetic acid. The final product is obtained after purification by recrystallization. This synthesis method has been reported in the literature and is reproducible.

Scientific Research Applications

N-cyclohexyl-3-(3-nitrophenyl)-2-phenylacrylamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has been reported to modulate the activity of certain enzymes and receptors, making it a potential candidate for drug development.

properties

IUPAC Name

(E)-N-cyclohexyl-3-(3-nitrophenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-21(22-18-11-5-2-6-12-18)20(17-9-3-1-4-10-17)15-16-8-7-13-19(14-16)23(25)26/h1,3-4,7-10,13-15,18H,2,5-6,11-12H2,(H,22,24)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWJINVPLYJANL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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